![molecular formula C12H12FLiN2O2 B2551132 Lithium 5-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197053-28-2](/img/structure/B2551132.png)
Lithium 5-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate
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Overview
Description
While the provided papers do not directly discuss Lithium 5-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate, they offer insights into related lithium carboxylate compounds and imidazolium salts that can help infer some aspects of the compound . Lithium carboxylates are known for their applications in energy storage devices and can form various structural frameworks with potential photoluminescence properties . Imidazolium salts, on the other hand, are versatile compounds that can form ionic liquids and exhibit liquid crystalline behavior, which may be relevant to the synthesis and properties of Lithium 5-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate .
Synthesis Analysis
The synthesis of related lithium carboxylate frameworks often involves solvothermal methods, as seen in the synthesis of novel 3D lithium–organic frameworks . Similarly, imidazolium salts can be synthesized through ion exchange condensation processes . These methods could potentially be adapted for the synthesis of Lithium 5-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate, considering the structural similarities with the compounds studied in the papers.
Molecular Structure Analysis
The molecular structure of lithium carboxylates can vary, with some compounds exhibiting different guest-controlled structures and topology . Imidazolium salts with carboxylic acid functionalization have been shown to form helical architectures due to rich hydrogen bonding interactions . These findings suggest that Lithium 5-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate may also exhibit complex molecular structures with specific bonding interactions.
Chemical Reactions Analysis
Although the papers do not provide specific reactions for Lithium 5-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate, they do discuss the reactivity of similar compounds. For instance, mixtures of lithium salts with zwitterions of imidazolium salts can form lithium-containing liquid crystals, which may indicate that Lithium 5-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate could engage in reactions that lead to the formation of new phases or materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of lithium carboxylates and imidazolium salts are diverse. For example, lithium carboxylate frameworks can demonstrate guest-dependent photoluminescence behavior , while imidazolium salts can form ionic liquids with high electrical conductivity and wide electrochemical stability windows, which are desirable for applications in lithium-ion batteries . These properties may be relevant to Lithium 5-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate, suggesting potential applications in energy storage and optoelectronic devices.
Scientific Research Applications
Synthesis and Chemical Reactions
- Reactions of Fluoroalkyl-Containing Lithium 1,3-Diketonates: This study explores the synthesis of benzimidazoles and benzothiazoles through the reaction of fluoroalkyl-containing lithium 1,3-diketonates with diaminoarenes and 2-aminobenzenethiol, indicating the utility of lithium organic compounds in synthesizing heterocyclic compounds with potential applications in pharmaceuticals and materials science (Filyakova et al., 2010).
Electrochemical Applications
- Benzimidazole and Imidazole Lithium Salts for Battery Electrolytes: The study evaluates the electrochemical stability and lithium ion pair configurations of cyano substituted fluoroalkylated benzimidazole and imidazole anions, highlighting the potential of lithium organic compounds in high voltage Li-ion battery applications (Scheers et al., 2010).
Catalysis and Polymerization
- Rare-Earth Metal Alkyl Complexes Bearing an Alkoxy N-Heterocyclic Carbene Ligand: This research demonstrates the catalysis of isoprene polymerization by rare-earth metal complexes containing alkoxy-modified N-heterocyclic carbene ligands, suggesting the role of lithium compounds in polymer synthesis and catalysis (Long et al., 2015).
Electrolytes for Lithium-ion Batteries
- Synthesis of an Imidazolium Functionalized Imide Based Electrolyte Salt: This work showcases the development of a novel lithium-ion battery (LIB) electrolyte, demonstrating the enhancement of electrochemical performance through the addition of conventional imide salts as additives, underscoring the importance of lithium salts in improving LIB performance (Ahmed et al., 2019).
Mechanism of Action
Target of action
“Lithium 5-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate” is a compound that contains an imidazole ring. Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications .
Mode of action
The mode of action of “Lithium 5-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate” would depend on its specific targets. Generally, compounds with an imidazole ring can interact with various biological targets through different types of chemical interactions .
Biochemical pathways
The specific biochemical pathways affected by “Lithium 5-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate” would depend on its specific targets. Imidazole derivatives are known to be involved in a wide range of biochemical processes .
Result of action
The molecular and cellular effects of “Lithium 5-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate” would depend on its specific targets and mode of action. Generally, imidazole derivatives can have a wide range of effects, depending on their specific chemical structure and targets .
properties
IUPAC Name |
lithium;5-fluoro-1-(2-methylpropyl)benzimidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2.Li/c1-7(2)6-15-10-4-3-8(13)5-9(10)14-11(15)12(16)17;/h3-5,7H,6H2,1-2H3,(H,16,17);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMYXNHOYDPNHA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)CN1C2=C(C=C(C=C2)F)N=C1C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FLiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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